molecular formula C12H12N4S2 B14199785 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine CAS No. 832690-71-8

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine

Cat. No.: B14199785
CAS No.: 832690-71-8
M. Wt: 276.4 g/mol
InChI Key: BVWKNCDRPFZNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine is a heterocyclic compound featuring two pyrimidine rings connected by a sulfanylbut-2-enylsulfanyl linker. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making this compound of significant interest for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the coupling of pyrimidine derivatives with sulfanylbut-2-enyl intermediates under controlled conditions. The reaction often requires catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the sulfanyl linkers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine rings .

Scientific Research Applications

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine is unique due to its specific sulfanylbut-2-enylsulfanyl linker, which imparts distinct chemical and biological properties.

Properties

CAS No.

832690-71-8

Molecular Formula

C12H12N4S2

Molecular Weight

276.4 g/mol

IUPAC Name

2-(4-pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine

InChI

InChI=1S/C12H12N4S2/c1(9-17-11-13-5-3-6-14-11)2-10-18-12-15-7-4-8-16-12/h1-8H,9-10H2

InChI Key

BVWKNCDRPFZNOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC=CCSC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.